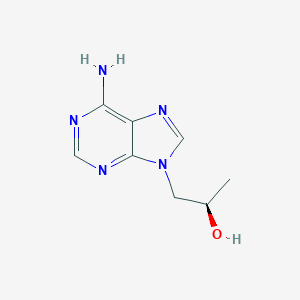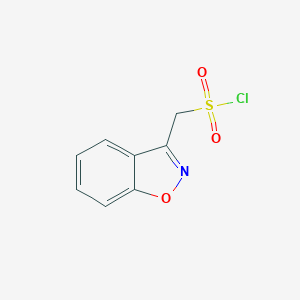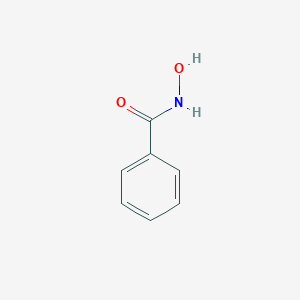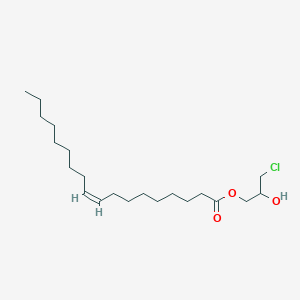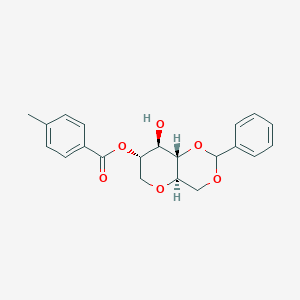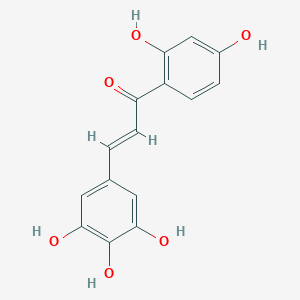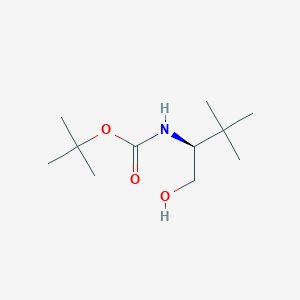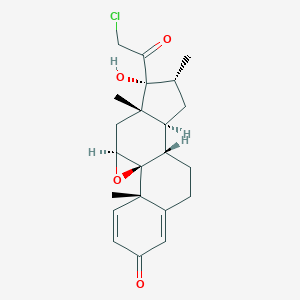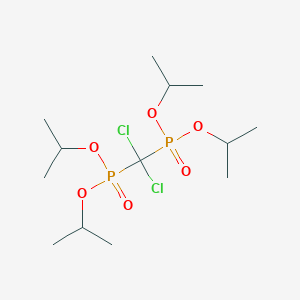
二氯亚甲基二膦酸四异丙酯
描述
Synthesis Analysis
The preparation of poly(alkylene H-phosphonate)s and their derivatives, closely related to Tetraisopropyl Dichloromethylene Diphosphonate, involves polycondensation of diphenyl H-phosphonate with diols. This method facilitates the simple preparation of this class of polymers, potentially applicable to Tetraisopropyl Dichloromethylene Diphosphonate synthesis, by eliminating major side reactions characteristic of dialkyl H-phosphonates use (Pretula, Kałużyṅski, Szymanski, & Penczek, 1997).
Molecular Structure Analysis
The structural behavior of related compounds, such as Tetraisopropyl Alkyldihalostannylmethylmethylene-Bisphosphonates, has been investigated, showing dimeric formations in solid states due to intermolecular interactions. These findings provide insights into the molecular structure and potential dimerization tendencies of Tetraisopropyl Dichloromethylene Diphosphonate under similar conditions (Hartung, Krug, Richter, Weichmann, & Zeigan, 1994).
Chemical Reactions and Properties
Tetraisopropyl Dichloromethylene Diphosphonate undergoes various chemical reactions, including with sterically demanding iminophosphonamido chlorosilylene, leading to the formation of silaimine derivatives through intramolecular N-P bond cleavage. This reaction demonstrates the compound's reactivity and potential for forming novel structures (Takahashi, Ishii, & Nakata, 2021).
Physical Properties Analysis
Studies on related phosphonium polyelectrolyte chromophores, including those with phosphonate backbones, reveal significant insights into their stability, photophysics, and film morphology. These aspects are crucial for understanding the physical properties of Tetraisopropyl Dichloromethylene Diphosphonate, especially its stability and behavior under different environmental conditions (Bedford et al., 2015).
Chemical Properties Analysis
The chemical properties of Tetraisopropyl Dichloromethylene Diphosphonate, particularly its ion-complexing abilities, are highlighted in the synthesis of novel polymer-supported reagents with diphosphonate ligands. These materials exhibit selective chelation capabilities, indicating the potential chemical utility of Tetraisopropyl Dichloromethylene Diphosphonate in complexation and catalysis applications (Alexandratos, Trochimczuk, Crick, Horwitz, Gatrone, & Chiarizia, 1996).
科学研究应用
Bone Disease and Resorption
Tetraisopropyl Dichloromethylene Diphosphonate has been extensively researched for its effects on bone diseases. It is particularly effective in treating conditions like Paget's disease by significantly reducing urine hydroxyproline, serum alkaline phosphatase, and urine calcium, thus demonstrating its potential in controlling bone resorption and remodeling (Meunier et al., 1979). Similar benefits have been observed in patients with multiple myeloma, where it decreased plasma calcium and biochemical indices of increased bone resorption (Paterson et al., 1983).
Inflammation and Arthritis
Studies have demonstrated the anti-inflammatory and anti-arthritic effects of diphosphonates, including Tetraisopropyl Dichloromethylene Diphosphonate. It has shown efficacy in reducing the delayed-type hypersensitivity granuloma response, highlighting its potential in treating chronic inflammatory diseases like rheumatoid arthritis (Dunn et al., 1993).
Renal Secretion
The renal clearance and secretion of diphosphonates have been a subject of study, with findings indicating active renal transport distinct from mechanisms handling other substances. This understanding is crucial for optimizing the therapeutic use of Tetraisopropyl Dichloromethylene Diphosphonate in various conditions (Troehler et al., 1975).
Metabolic Bone Diseases and Hypercalcemia
The compound has shown potential in the management of metabolic bone diseases and hypercalcemia of malignancy. Its ability to inhibit bone resorption and formation suggests its applicability in these conditions (Douglas et al., 1980).
安全和危害
未来方向
Tetraisopropyl Dichloromethylene Diphosphonate has a wide range of uses in the chemical industry. It is often used as an adjuvant, lubricant, and solvent for pesticides. In addition, it can also be used as an additive in coatings, dyes, and plastics, as well as a catalyst in the production of polyamides and polyesters .
属性
IUPAC Name |
2-[[dichloro-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28Cl2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTPMIYCEZYHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(Cl)Cl)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400651 | |
| Record name | Tetrapropan-2-yl (dichloromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraisopropyl Dichloromethylene Diphosphonate | |
CAS RN |
10596-22-2 | |
| Record name | Phosphonic acid, (dichloromethylene)bis-, tetrakis(1-methylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10596-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraisopropyldichloromethylenebisphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapropan-2-yl (dichloromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, (dichloromethylene)bis-, tetrakis(1-methylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tetrapropan-2-yl (dichloromethanediyl)bis(phosphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



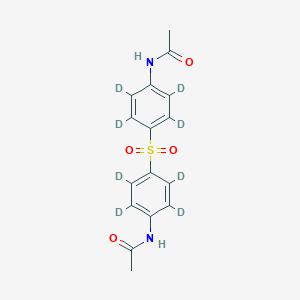
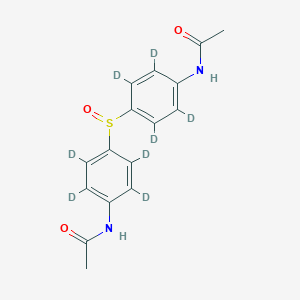
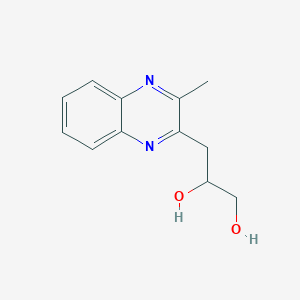

![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)
